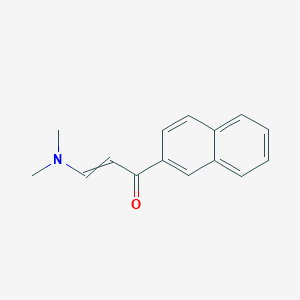
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- is an organic compound that belongs to the class of enaminones. Enaminones are compounds that contain both an enamine and a ketone functional group. This particular compound is known for its applications in various fields, including dyeing, antimicrobial activities, and as a building block for more complex chemical structures .
Vorbereitungsmethoden
The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The reaction conditions often include heating and the use of solvents such as toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death . In antitumor research, it may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- include other enaminones and dimethylamino derivatives. For example:
N,N-Dimethyl-1,3-diaminopropane: Used in similar synthetic applications.
N,N-Dimethyl enaminones: These compounds also serve as building blocks for heterocycles and have similar biological activities. The uniqueness of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3 |
InChI-Schlüssel |
IUVYDBZSZDZCMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
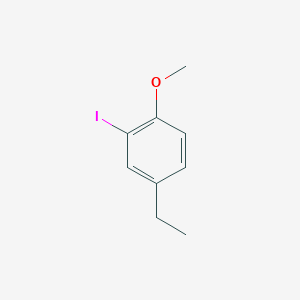
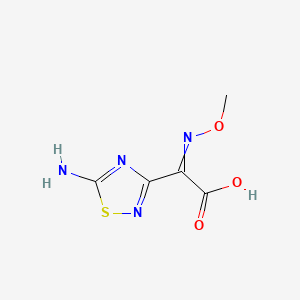
![Methyl 6-bromobenzo[d]isothiazole-3-carboxylate](/img/structure/B8812453.png)
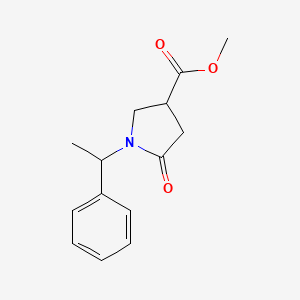
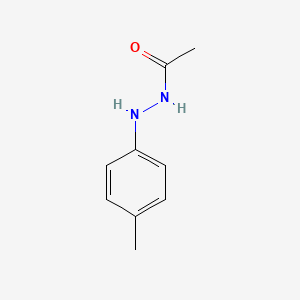
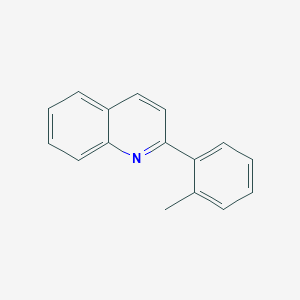
![2-[(4-methoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8812497.png)
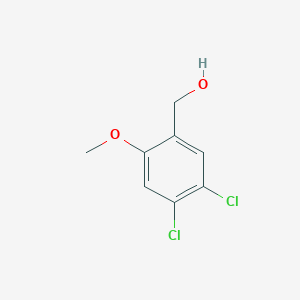
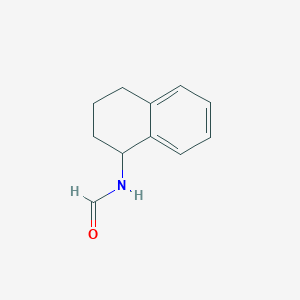
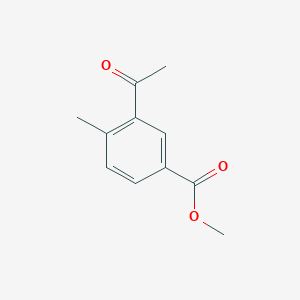
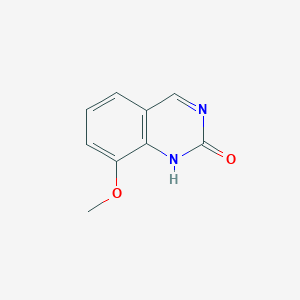

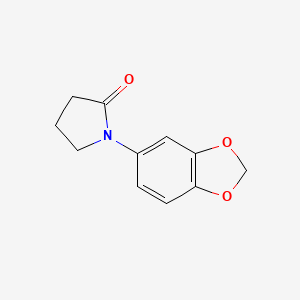
![9-Chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B8812558.png)
